Home > Products > Screening Compounds P1896 > KRAS G12C inhibitor 26
KRAS G12C inhibitor 26 -

KRAS G12C inhibitor 26

Catalog Number: EVT-12551714
CAS Number:
Molecular Formula: C29H32F4N6O3
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 26 is a novel compound designed to target the Kirsten rat sarcoma viral oncogene homolog, specifically the G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The G12C mutation accounts for approximately 40% of KRAS mutations in lung adenocarcinoma, making it a significant target for therapeutic intervention. This inhibitor is part of a broader class of covalent inhibitors that aim to irreversibly bind to the mutant form of KRAS, thereby inhibiting its oncogenic signaling pathways.

Source and Classification

KRAS G12C inhibitor 26 is classified as a small molecule inhibitor. It was developed through medicinal chemistry approaches aimed at enhancing selectivity and efficacy against the KRAS G12C mutation. The compound's development is rooted in the understanding of KRAS biology and its role in cancer proliferation and survival, with a focus on overcoming resistance mechanisms associated with existing therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 26 involves several key steps, including:

  1. Design and Screening: The compound was identified through structure-based drug design techniques that optimize binding affinity for the KRAS G12C mutant.
  2. Chemical Synthesis: The synthetic route typically includes the formation of a core structure that can effectively engage with the cysteine residue at position 12 of the KRAS protein.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as chromatography and is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The specific synthetic pathway for KRAS G12C inhibitor 26 has not been detailed in available literature, but it follows established protocols for similar covalent inhibitors targeting RAS proteins.

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 26 features a reactive electrophilic group that covalently binds to the thiol group of the cysteine at position 12 in the KRAS protein. This binding stabilizes the inactive form of KRAS, preventing it from interacting with downstream effectors involved in cell signaling pathways.

  • Molecular Formula: Specific details on the molecular formula are not provided in available sources.
  • Molecular Weight: Data on molecular weight is also not explicitly stated but can be derived from its chemical structure once fully characterized.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves a Michael addition, where the thiol group from cysteine reacts with the electrophilic center of the inhibitor. This reaction leads to:

  1. Covalent Bond Formation: The formation of a stable covalent bond locks KRAS in its inactive GDP-bound state.
  2. Inhibition of Signaling: By preventing nucleotide exchange and downstream signaling, this mechanism effectively reduces cell proliferation driven by mutant KRAS.

Further studies are necessary to elucidate any secondary reactions or off-target effects that may arise during treatment.

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 26 involves several key steps:

  1. Binding: The inhibitor selectively binds to the active site of mutant KRAS G12C.
  2. Covalent Modification: This binding results in a covalent modification that stabilizes the inactive form of KRAS.
  3. Signal Disruption: By locking KRAS in its inactive state, the compound disrupts downstream signaling pathways such as MAPK and PI3K/AKT, which are critical for tumor growth and survival.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not provided for KRAS G12C inhibitor 26, general characteristics expected for small molecule inhibitors include:

  • Solubility: Typically designed to be soluble in aqueous solutions for biological assays.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic use.
  • Reactivity: The reactivity profile is tailored to ensure selective binding to mutant KRAS while minimizing off-target effects.

Further experimental data would be required to provide comprehensive physical and chemical property profiles.

Applications

Scientific Uses

KRAS G12C inhibitor 26 has significant applications in cancer research, particularly:

  • Therapeutic Development: As a targeted therapy for patients with non-small cell lung cancer harboring KRAS G12C mutations.
  • Combination Therapies: Ongoing research is exploring its use in combination with other therapies to overcome resistance mechanisms observed with monotherapy approaches .
  • Biochemical Studies: It serves as a tool compound for studying KRAS biology, signaling pathways affected by its inhibition, and mechanisms of resistance that may arise during treatment .

Properties

Product Name

KRAS G12C inhibitor 26

IUPAC Name

2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7S)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

Molecular Formula

C29H32F4N6O3

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25-/m0/s1

InChI Key

QHAKQJHNFQRVOF-RLSLOFABSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CO[C@@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.